(R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is a chiral compound that contains a pyrrolidine ring and a secondary alcohol group. It is often used in the synthesis of pharmaceuticals and as a chiral building block in organic chemistry. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-pyrrolidinol.
Alkylation: The precursor undergoes alkylation with a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions to form the desired product.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride may involve:
Large-Scale Alkylation: Using continuous flow reactors to ensure consistent product quality and yield.
Purification: Employing crystallization or chromatography techniques to purify the product.
Salt Formation: Converting the free base to its hydrochloride salt in a controlled environment to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ketone formed from oxidation can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ®-2-(pyrrolidin-3-yl)propan-2-one.
Reduction: Regeneration of ®-2-(pyrrolidin-3-yl)propan-2-ol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its chirality is crucial in the development of enantiomerically pure pharmaceuticals.
Biology
In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.
Medicine
This compound is a key intermediate in the synthesis of various pharmaceuticals, including drugs that target the central nervous system. Its chiral nature is important for the development of drugs with specific enantiomeric forms that have desired therapeutic effects.
Industry
In the industrial sector, ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring and the secondary alcohol group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.
Pyrrolidine: A simpler compound with a similar ring structure but lacking the secondary alcohol group.
Prolinol: A compound with a similar structure but with a different ring system.
Uniqueness
®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is unique due to its specific chirality and the presence of both a pyrrolidine ring and a secondary alcohol group. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMRAZFIFLFGKM-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.